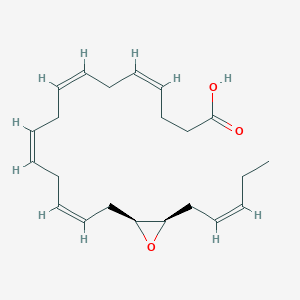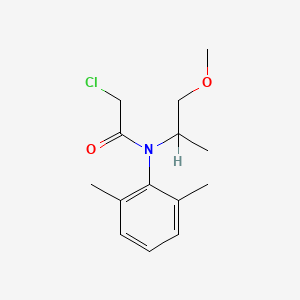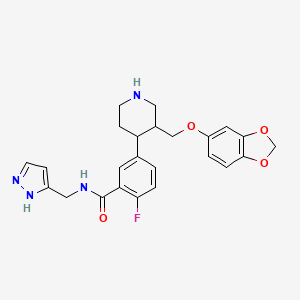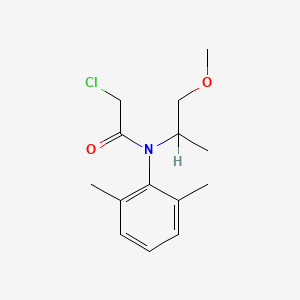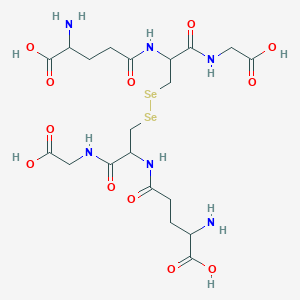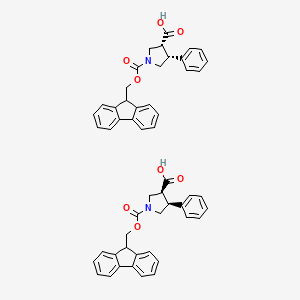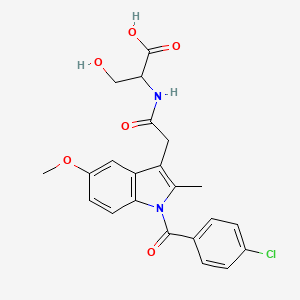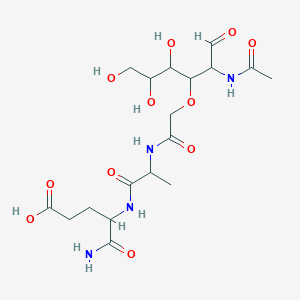![molecular formula C41H34O10 B12295650 6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,9,11-tetrahidroxi-4-metoxi-9-[2-[(4-metoxi fenil)-difenilmetoxi]acetil]-8,10-dihidro-7H-tetraceno-5,12-diona es un compuesto orgánico complejo con un esqueleto de tetraceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6,7,9,11-tetrahidroxi-4-metoxi-9-[2-[(4-metoxi fenil)-difenilmetoxi]acetil]-8,10-dihidro-7H-tetraceno-5,12-diona generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del esqueleto de tetraceno, seguido de la introducción de grupos hidroxilo y metoxi a través de reacciones de funcionalización selectiva. Los reactivos comunes utilizados en estas reacciones incluyen metanol, derivados de fenol y varios catalizadores para facilitar el proceso de funcionalización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluidos los procesos por lotes y de flujo continuo. El uso de reactores automatizados y el control preciso de las condiciones de reacción garantiza un alto rendimiento y pureza del producto final. Los métodos industriales también se centran en optimizar las condiciones de reacción para minimizar los subproductos y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
6,7,9,11-tetrahidroxi-4-metoxi-9-[2-[(4-metoxi fenil)-difenilmetoxi]acetil]-8,10-dihidro-7H-tetraceno-5,12-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se controlan cuidadosamente para lograr las transformaciones deseadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede conducir a la formación de quinonas, mientras que la reducción de los grupos carbonilo puede producir derivados de alcohol.
Aplicaciones Científicas De Investigación
6,7,9,11-tetrahidroxi-4-metoxi-9-[2-[(4-metoxi fenil)-difenilmetoxi]acetil]-8,10-dihidro-7H-tetraceno-5,12-diona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como antioxidante debido a sus múltiples grupos hidroxilo.
Medicina: Se explora por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y células fotovoltaicas.
Mecanismo De Acción
El mecanismo de acción de 6,7,9,11-tetrahidroxi-4-metoxi-9-[2-[(4-metoxi fenil)-difenilmetoxi]acetil]-8,10-dihidro-7H-tetraceno-5,12-diona implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo pueden participar en reacciones redox, eliminando radicales libres y reduciendo el estrés oxidativo. Los grupos metoxi y acetilo pueden modular la interacción del compuesto con enzimas y receptores, influyendo en su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
3’,4’,5,7-tetrahidroxi-3-metoxi flavona: Un flavonoide con grupos hidroxilo y metoxi similares.
4,7,9,9’-Tetrahidroxi-3,3’-dimetoxi-8-O-4’-neolignano: Un neolignano con un patrón de sustitución de hidroxilo y metoxi similar.
Unicidad
6,7,9,11-tetrahidroxi-4-metoxi-9-[2-[(4-metoxi fenil)-difenilmetoxi]acetil]-8,10-dihidro-7H-tetraceno-5,12-diona es único debido a su esqueleto de tetraceno, que imparte propiedades electrónicas distintas. Esto lo hace particularmente valioso en el desarrollo de materiales electrónicos orgánicos y como un posible agente terapéutico con propiedades multifuncionales.
Propiedades
Fórmula molecular |
C41H34O10 |
|---|---|
Peso molecular |
686.7 g/mol |
Nombre IUPAC |
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C41H34O10/c1-49-26-18-16-25(17-19-26)41(23-10-5-3-6-11-23,24-12-7-4-8-13-24)51-22-31(43)40(48)20-28-32(29(42)21-40)38(46)35-34(37(28)45)36(44)27-14-9-15-30(50-2)33(27)39(35)47/h3-19,29,42,45-46,48H,20-22H2,1-2H3 |
Clave InChI |
KOLCGGWMOLAHCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)C4(CC(C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
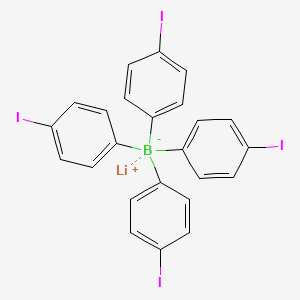
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)

![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
